molecular formula C19H26N2OS B14670756 Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- CAS No. 41288-24-8

Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)-

Cat. No.: B14670756
CAS No.: 41288-24-8
M. Wt: 330.5 g/mol
InChI Key: KLZXYEFMBIATFN-UHFFFAOYSA-N
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Description

Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is a heterocyclic organic compound featuring a five-membered ring structure with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This bioorthogonal reaction can be performed under physiological conditions without the need for a catalyst, making it highly efficient and biocompatible . The reaction conditions are mild, often carried out at room temperature and neutral pH, which helps in maintaining the stability of the product .

Industrial Production Methods

Industrial production of thiazolidine derivatives may involve multicomponent reactions, click chemistry, and green chemistry approaches to enhance yield, purity, and selectivity. These methods also focus on improving the pharmacokinetic properties of the compounds .

Chemical Reactions Analysis

Types of Reactions

Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, which can further undergo functionalization for various applications .

Scientific Research Applications

Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, leading to the modulation of cellular processes. This compound can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazolidine, 3-(5-(4,6-dimethyl-2-quinolinyloxy)pentyl)- is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of the quinolinyloxy group enhances its pharmacological activity and makes it a valuable scaffold for drug development .

Properties

CAS No.

41288-24-8

Molecular Formula

C19H26N2OS

Molecular Weight

330.5 g/mol

IUPAC Name

3-[5-(4,6-dimethylquinolin-2-yl)oxypentyl]-1,3-thiazolidine

InChI

InChI=1S/C19H26N2OS/c1-15-6-7-18-17(12-15)16(2)13-19(20-18)22-10-5-3-4-8-21-9-11-23-14-21/h6-7,12-13H,3-5,8-11,14H2,1-2H3

InChI Key

KLZXYEFMBIATFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C)OCCCCCN3CCSC3

Origin of Product

United States

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